molecular formula C8H11NO3 B148315 Ethyl (ethoxymethylene)cyanoacetate CAS No. 94-05-3

Ethyl (ethoxymethylene)cyanoacetate

Cat. No.: B148315
CAS No.: 94-05-3
M. Wt: 169.18 g/mol
InChI Key: KTMGNAIGXYODKQ-VOTSOKGWSA-N
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Description

Ethyl (ethoxymethylene)cyanoacetate is an organic compound with the chemical formula C8H11NO3. It is a versatile synthetic building block used in various chemical reactions due to its multiple reactive centers, including a nitrile group, an ester group, and an acidic methylene site. This compound is a colorless to pale yellow liquid with a pleasant odor and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Kolbe Nitrile Synthesis: Ethyl (ethoxymethylene)cyanoacetate can be synthesized by reacting ethyl chloroacetate with sodium cyanide in the presence of a phase transfer catalyst.

    Fischer Esterification: Another method involves the esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.

    Reaction with Triethyl Orthoformate: Ethyl cyanoacetate can be reacted with triethyl orthoformate and acetic anhydride to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the above synthetic routes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, copper iodide, and molecular oxygen.

    Conditions: Reactions typically occur under reflux conditions with appropriate solvents such as ethanol or dichloroethane. .

Major Products

Scientific Research Applications

Synthetic Applications

2.1. Cyanation Reactions

Ethyl (ethoxymethylene)cyanoacetate serves as a cyanating agent in various reactions, particularly in the synthesis of nitriles from (hetero)arenes and heterocycles.

  • Copper-Catalyzed Cyanation : A method using this compound has been developed for the copper-catalyzed cyanation of C–H bonds in heterocycles, providing a safe and efficient route to synthesize a wide range of (hetero)aryl nitriles under ligand-free conditions .
  • Mechanism : The reaction proceeds via C–H bond activation, utilizing di-tert-butyl peroxide as an oxidant, which enhances the efficiency and safety of the process .

Medicinal Chemistry

3.1. Synthesis of Bioactive Compounds

This compound is utilized in synthesizing various bioactive compounds, including anti-inflammatory agents and compounds with potential antitumor activity.

  • Antitumor Evaluation : Research has shown that derivatives synthesized from this compound exhibit significant antitumor activity when tested in vitro. These derivatives are formed through diverse reaction pathways involving cyclization and regioselective attacks .
  • Gastroprotective Effects : This compound has been identified as an intermediate in the synthesis of anti-inflammatory agents with gastroprotective effects, indicating its relevance in therapeutic applications .

Case Studies

StudyApplicationFindings
Copper-Mediated C–H CyanationSynthesis of NitrilesSuccessfully synthesized a variety of nitriles with high efficiency and functional group tolerance .
Antitumor Activity EvaluationSynthesis of HeterocyclesSeveral synthesized compounds showed high inhibitory effects against cancer cell lines, demonstrating potential for drug development .
Reaction with ThioureaFormation of PyrimidinesThe reaction yielded diverse pyrimidine derivatives through multi-component reactions, showcasing versatility in synthetic applications .

Mechanism of Action

The mechanism of action of ethyl (ethoxymethylene)cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. The compound’s reactive centers, including the nitrile and ester groups, allow it to participate in nucleophilic addition and substitution reactions. In cyanation reactions, the compound introduces a cyano group into target molecules through a copper-catalyzed process, which involves the activation of C-H bonds and the formation of C-CN bonds .

Comparison with Similar Compounds

Ethyl (ethoxymethylene)cyanoacetate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of reactive centers, which allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

Ethyl (ethoxymethylene)cyanoacetate, a compound with the chemical formula C8_8H11_{11}NO3_3 and CAS number 94-05-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential antitumor effects, and other significant biological activities based on various research findings.

  • Molecular Weight : 169.18 g/mol
  • Melting Point : 47–52 °C
  • Boiling Point : 190–191 °C (at 30 mmHg)
  • Flash Point : 130 °C (266 °F)

Antibacterial Activity

Research has demonstrated that this compound can serve as a precursor in synthesizing derivatives with notable antibacterial properties. A study synthesized several compounds using this compound and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study conducted by Ramappa M. Sankangoud et al., various derivatives synthesized from this compound were tested using the cup-plate agar diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity compared to the standard drug methotrexate.

CompoundE. Coli Zone of Inhibition (cm)Staphylococcus aureus Zone of Inhibition (cm)
IVb1514
IVe1716
IVf1615
Methotrexate1210

The minimum inhibitory concentration (MIC) values for selected compounds also showed promising results, confirming the efficacy of these derivatives.

Antitumor Activity

This compound has been implicated in the synthesis of compounds with antitumor properties. A study focused on novel pyrazolo[3,4-d]pyrimidine derivatives highlighted that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells.

Research Findings

The synthesized compounds demonstrated varying degrees of cytotoxicity with IC50_{50} values indicating their potency:

CompoundCell LineIC50_{50} (µM)
7cMCF-72.5
7dMCF-73.0
7fMCF-71.8
ControlMCF-7>5.61

Compounds such as 7f not only inhibited cellular proliferation but also induced apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, suggesting a mechanism for their antitumor activity.

Other Biological Activities

This compound has been referenced in dermatotoxicology studies, indicating potential local toxicity upon skin contact. It has been associated with allergic reactions in some cases, emphasizing the need for careful handling and further investigation into its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for high-yield EMCA synthesis?

EMCA is synthesized via esterification or condensation reactions. Key methodologies include:

  • Cyanoacetic acid esterification : Using cyanoacetic acid, absolute ethanol, and silicotungstic acid catalyst (1.5% concentration) at 80°C for 3.5 hours, achieving a 1:3.5 molar ratio .
  • Condensation with acetic anhydride : Ethyl cyanoacetate reacts with ethyl orthoformate in acetic acid at 125–135°C for 20 hours .
  • Alternative catalysts : Nickel sulfate in methanol at 150–160°C for 5 hours, though yields vary based on catalyst efficiency .
    Optimization: Orthogonal experiments prioritize catalyst concentration > molar ratio > temperature > reaction time .

Q. Which analytical methods are recommended for characterizing EMCA and verifying purity?

  • Chromatography : HPLC-PDA with Gemini-NX C18 column (mobile phase: acetonitrile-formic acid, pH 2.5) for purity validation (99.5% confirmed in interlaboratory studies) . Gas chromatography (GC) for monitoring esterification rates .
  • Spectroscopy : UV-Vis, IR, and MS for functional group analysis. 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR confirm structural integrity (e.g., allopurinol impurity synthesis) .
  • Physical properties : Melting point (48–53°C), boiling point (190–191°C at 4 kPa), and flash point (130°C) align with literature .

Q. What safety protocols are critical when handling EMCA?

  • GHS hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (Category 3) .
  • Precautions : Use gloves, goggles, and ventilation. Wash skin immediately after contact; store in airtight containers away from heat .

Advanced Research Questions

Q. How does EMCA function as a cyanating agent in copper-mediated C–H activation?

EMCA serves as a non-toxic cyanide source in Cu(OAc)2_2-catalyzed reactions. The mechanism involves:

Coordination : Substrate nitrogen binds to Cu(II), forming a cyclocupration intermediate.

Cyanide transfer : EMCA releases cyanide, displacing the Cu(II) ligand.

Reductive elimination : Cu(III) intermediate forms the nitrile product with regioselectivity influenced by steric/electronic substituent effects (e.g., para > meta/ortho positions in arylpyridines) .

Q. How to resolve contradictions in reported EMCA synthesis conditions?

Discrepancies arise from catalyst choice and reaction design:

  • Catalyst efficiency : Acetic acid (low cost, moderate yield) vs. silicotungstic acid (high activity, eco-friendly) vs. NiSO4_4 (variable solvent compatibility) .
  • Temperature : Higher temperatures (125–160°C) accelerate condensation but risk decomposition. Lower temperatures (60–80°C) suit esterification but require longer durations .
  • Validation : Reproduce protocols with controlled variables (e.g., solvent purity, inert atmosphere) to isolate performance factors .

Q. What strategies enhance EMCA’s utility in heterocyclic compound synthesis?

EMCA is pivotal in constructing:

  • Pyrazoles : React with hydrazine hydrate (4:1 molar ratio) at 60°C for 30 minutes to form allopurinol intermediates .
  • Quinazolines : Cyclocondensation with thiobarbituric acids under mild conditions, avoiding toxic reagents .
  • Thiophenes : Gewald synthesis with active methylene compounds (e.g., malononitrile) in ethanol/acetic acid .
    Optimization: Adjust stoichiometry, solvent polarity, and catalysis (e.g., acetic acid for cyclization) to improve regioselectivity .

Q. How to address regioselectivity challenges in EMCA-based substitution reactions?

Steric and electronic factors dominate:

  • Electron-deficient substrates : Favor para-cyanation in arylpyridines due to reduced electron density at ortho positions .
  • Steric hindrance : Bulky substituents (e.g., 2-methyl groups) direct reactions to less hindered sites. Computational modeling (DFT) aids in predicting reactive sites .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGNAIGXYODKQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059097
Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-05-3, 42466-67-1
Record name Ethyl 2-cyano-3-ethoxyacrylate
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Record name Ethyl 2-cyano-3-ethoxyacrylate, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Record name Ethyl 2-cyano-3-ethoxyacrylate
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Record name ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)-
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Synthesis routes and methods I

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA in 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vacuum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA is 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vaccum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The mixture of triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL) was heated at 150-160° C. for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure to give ethyl 2-cyano-3-ethoxyacrylate as a yellow solid (28.5 g, 84%).
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (ethoxymethylene)cyanoacetate
Ethyl (ethoxymethylene)cyanoacetate

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